molecular formula C21H38N2 B12666208 4,4'-Methylenebis(N-(1-methylpropylidene)cyclohexylamine) CAS No. 85169-40-0

4,4'-Methylenebis(N-(1-methylpropylidene)cyclohexylamine)

Cat. No.: B12666208
CAS No.: 85169-40-0
M. Wt: 318.5 g/mol
InChI Key: VKGOBCPEJSQYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Methylenebis(N-(1-methylpropylidene)cyclohexylamine) is an organic compound with the molecular formula C21H38N2. It is known for its applications in various fields, including polymer chemistry and materials science. The compound features two cyclohexylamine groups connected by a methylene bridge, with each amine group further substituted by a 1-methylpropylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(N-(1-methylpropylidene)cyclohexylamine) typically involves the condensation of cyclohexylamine with formaldehyde and 1-methylpropylidene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Condensation Reaction: Cyclohexylamine reacts with formaldehyde to form a methylene-bridged intermediate.

    Substitution Reaction: The intermediate undergoes substitution with 1-methylpropylidene to yield the final product.

Industrial Production Methods

In industrial settings, the production of 4,4’-Methylenebis(N-(1-methylpropylidene)cyclohexylamine) is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to maximize yield and purity. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(N-(1-methylpropylidene)cyclohexylamine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine groups to amine groups.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted cyclohexylamine derivatives.

Scientific Research Applications

4,4’-Methylenebis(N-(1-methylpropylidene)cyclohexylamine) has several applications in scientific research:

    Polymer Chemistry: Used as a monomer or crosslinking agent in the synthesis of polymers and resins.

    Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.

    Biology and Medicine: Investigated for potential use in drug delivery systems and as a building block for bioactive compounds.

    Industry: Utilized in the production of adhesives, coatings, and sealants.

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(N-(1-methylpropylidene)cyclohexylamine) involves its interaction with molecular targets through its amine and imine groups. These functional groups can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions. The pathways involved include:

    Hydrogen Bonding: Interaction with hydrogen bond donors or acceptors.

    Coordination Chemistry: Binding to metal ions in catalytic or structural roles.

    Redox Reactions: Participation in electron transfer processes.

Comparison with Similar Compounds

4,4’-Methylenebis(N-(1-methylpropylidene)cyclohexylamine) can be compared with other similar compounds, such as:

    4,4’-Methylenebis(cyclohexylamine): Lacks the 1-methylpropylidene substitution, resulting in different reactivity and applications.

    4,4’-Methylenebis(N,N-dimethylaniline): Features dimethylamino groups instead of cyclohexylamine, leading to distinct chemical properties and uses.

The uniqueness of 4,4’-Methylenebis(N-(1-methylpropylidene)cyclohexylamine) lies in its specific substitution pattern, which imparts unique reactivity and functionality, making it valuable in various applications.

Properties

CAS No.

85169-40-0

Molecular Formula

C21H38N2

Molecular Weight

318.5 g/mol

IUPAC Name

N-[4-[[4-(butan-2-ylideneamino)cyclohexyl]methyl]cyclohexyl]butan-2-imine

InChI

InChI=1S/C21H38N2/c1-5-16(3)22-20-11-7-18(8-12-20)15-19-9-13-21(14-10-19)23-17(4)6-2/h18-21H,5-15H2,1-4H3

InChI Key

VKGOBCPEJSQYAF-UHFFFAOYSA-N

Canonical SMILES

CCC(=NC1CCC(CC1)CC2CCC(CC2)N=C(C)CC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.